[Phosphorothioyltri(ethane-2,1-diyl)]tris[diphenyl(sulfanylidene)-lambda~5~-phosphane]
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Overview
Description
[Phosphorothioyltri(ethane-2,1-diyl)]tris[diphenyl(sulfanylidene)-lambda~5~-phosphane] is a complex organophosphorus compound It is characterized by the presence of multiple phosphorus atoms, sulfur atoms, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Phosphorothioyltri(ethane-2,1-diyl)]tris[diphenyl(sulfanylidene)-lambda~5~-phosphane] typically involves the reaction of chlorophosphines with Grignard reagents. The general synthetic route includes:
Preparation of Chlorophosphines: Chlorophosphines are prepared by the reaction of phosphorus trichloride with appropriate organic substrates.
Reaction with Grignard Reagents: The chlorophosphines are then reacted with Grignard reagents (organomagnesium compounds) to form the desired phosphine compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale adaptations of the laboratory synthesis methods. This includes the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[Phosphorothioyltri(ethane-2,1-diyl)]tris[diphenyl(sulfanylidene)-lambda~5~-phosphane] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: The phenyl groups can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated organic compounds, alkylating agents.
Major Products
Phosphine Oxides: Formed through oxidation.
Reduced Phosphines: Formed through reduction.
Substituted Phosphines: Formed through substitution reactions.
Scientific Research Applications
[Phosphorothioyltri(ethane-2,1-diyl)]tris[diphenyl(sulfanylidene)-lambda~5~-phosphane] has several scientific research applications:
Catalysis: Used as a ligand in transition metal catalysis for various organic transformations.
Materials Science: Employed in the synthesis of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of [Phosphorothioyltri(ethane-2,1-diyl)]tris[diphenyl(sulfanylidene)-lambda~5~-phosphane] involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A simpler phosphine compound with three phenyl groups attached to a phosphorus atom.
Tris(diphenylphosphino)methane: Another complex phosphine with three diphenylphosphino groups attached to a central carbon atom.
Uniqueness
[Phosphorothioyltri(ethane-2,1-diyl)]tris[diphenyl(sulfanylidene)-lambda~5~-phosphane] is unique due to the presence of sulfur atoms and the specific arrangement of its phosphorus and phenyl groups. This gives it distinct chemical properties and reactivity compared to other phosphine compounds .
Properties
CAS No. |
53889-37-5 |
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Molecular Formula |
C42H42P4S4 |
Molecular Weight |
798.9 g/mol |
IUPAC Name |
tris(2-diphenylphosphinothioylethyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C42H42P4S4/c47-43(31-34-44(48,37-19-7-1-8-20-37)38-21-9-2-10-22-38,32-35-45(49,39-23-11-3-12-24-39)40-25-13-4-14-26-40)33-36-46(50,41-27-15-5-16-28-41)42-29-17-6-18-30-42/h1-30H,31-36H2 |
InChI Key |
GMSVPNRINLRLEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=S)(CCP(=S)(CCP(=S)(C2=CC=CC=C2)C3=CC=CC=C3)CCP(=S)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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